REACTION_CXSMILES
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Cl[C:2]([O:4][CH:5]([Cl:7])[CH3:6])=[O:3].[C:8]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9].N1C=CC=CC=1>C(Cl)Cl>[Cl:7][CH:5]([O:4][C:2]([N:18]1[CH2:17][CH2:16][N:15]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:20][CH2:19]1)=[O:3])[CH3:6]
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Name
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|
Quantity
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1.1 mL
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Type
|
reactant
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Smiles
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ClC(=O)OC(C)Cl
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Name
|
|
Quantity
|
1.5756 g
|
Type
|
reactant
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Smiles
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C(=O)(OC(C)(C)C)N1CCNCC1
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Name
|
|
Quantity
|
0.89 mL
|
Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
ClC(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |